molecular formula C14H28ClNO2 B2436797 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185405-79-1

1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2436797
CAS No.: 1185405-79-1
M. Wt: 277.83
InChI Key: AAFLHJSVKJLQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H28ClNO2 and its molecular weight is 277.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structural similarities, offering methodologies that could be applied to 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride. For example, the synthesis of complex molecules like LY333068, a 5HT1A antagonist, through a multi-step process, demonstrates the intricate synthetic pathways that can be employed for related compounds, potentially including the compound (Czeskis, 1998).

Antimicrobial and Antiradical Activity

Compounds with structural components similar to this compound have been evaluated for their antimicrobial and antiradical activities. The synthesis and testing of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones against various pathogens indicate the potential for related structures to possess biological activities, suggesting a research avenue for assessing the antimicrobial properties of the compound (Čižmáriková et al., 2020).

Catalytic Applications

The development of environmentally benign catalytic systems, such as the TEMPO-catalyzed alcohol oxidation, underscores the versatility of similar compounds in catalysis. This suggests potential applications in developing novel catalytic systems or improving existing ones, leveraging the structural features of this compound (Li & Zhang, 2009).

Drug Synthesis and Pharmacological Applications

Research into the synthesis of bioactive compounds, including beta blockers and other pharmacologically relevant molecules, highlights the importance of similar structures in drug development. This points to the potential utility of this compound in the synthesis of new therapeutic agents or as a key intermediate in pharmaceutical manufacturing (Gabriele et al., 2000).

Research into Receptor Antagonists

The synthesis and evaluation of compounds for their receptor antagonistic activity, as explored in the design of α1 receptor antagonists, offer a model for the potential pharmacological investigations involving this compound. Such research can provide insights into the compound's utility in exploring receptor functions or as a lead compound in drug discovery (Hon, 2013).

Properties

IUPAC Name

1-cyclopentyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2.ClH/c1-12-6-8-15(9-7-12)10-13(16)11-17-14-4-2-3-5-14;/h12-14,16H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFLHJSVKJLQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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